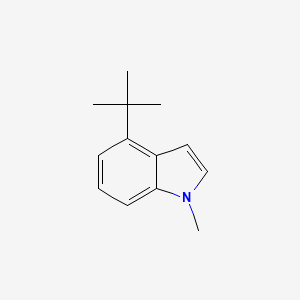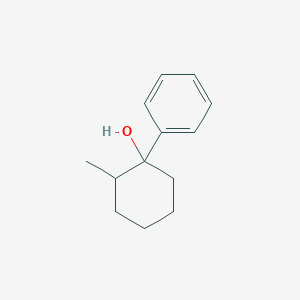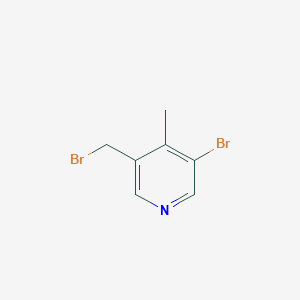![molecular formula C24H8Br4 B13654781 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene is a polycyclic aromatic hydrocarbon with a molecular formula of C24H8Br4 and a molecular weight of 615.94 g/mol This compound is characterized by its four bromine atoms attached to the dicyclopenta[cd,lm]perylene core, making it a highly brominated derivative of perylene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene typically involves a multi-step process. One common method includes the following steps :
Starting Material: The process begins with 1,2,7,8-tetrahydrogen bicyclopentane para[cd,lm]perylene.
Bromination: The starting material undergoes a substitution reaction with N-bromo-succinimide (NBS) to introduce bromine atoms, resulting in 1,2,7,8-tetrabromo-1,2,7,8-tetrahydrogen bicyclopentane para[cd,lm]perylene.
Oxidation: The brominated intermediate is then subjected to an oxidation reaction using dimethyl sulfoxide (DMSO) to yield the final product, this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, the industrial production methods would likely follow similar synthetic routes with optimization for scale, yield, and purity. The process would involve careful control of reaction conditions to ensure high efficiency and minimal byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like DMSO or other oxidizing agents can be used.
Coupling: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger polycyclic aromatic hydrocarbons.
Applications De Recherche Scientifique
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene has several applications in scientific research :
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials.
Photovoltaics: The compound’s electronic properties make it suitable for use in solar cells.
Material Science: It is studied for its potential in creating advanced materials with unique electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in sensor technology.
Mécanisme D'action
The mechanism by which 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene exerts its effects is primarily related to its electronic structure. The bromine atoms influence the compound’s electron distribution, making it an effective electron acceptor in various applications . The molecular targets and pathways involved include interactions with other aromatic systems and participation in electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo{[f,f′]-4,4′,7,7′-tetraphenyl}diindeno[1,2,3-cd1′,2′,3′-lm]perylene: This compound is used in similar applications, such as organic electronics and photovoltaics.
1,2,7,8-Tetrabromobiscyclopenteno[cd,lm]pyrene: Another brominated derivative with applications in material science.
Uniqueness
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular architecture.
Propriétés
Formule moléculaire |
C24H8Br4 |
|---|---|
Poids moléculaire |
615.9 g/mol |
Nom IUPAC |
6,7,16,17-tetrabromoheptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,6,8,10,12,14,16,18(22),19,23-dodecaene |
InChI |
InChI=1S/C24H8Br4/c25-21-13-5-1-9-10-2-6-15-20-16(24(28)23(15)27)8-4-12(18(10)20)11-3-7-14(22(21)26)19(13)17(9)11/h1-8H |
Clé InChI |
TVOFFMWDIICRKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=C7Br)Br)C(=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)







![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)



![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
